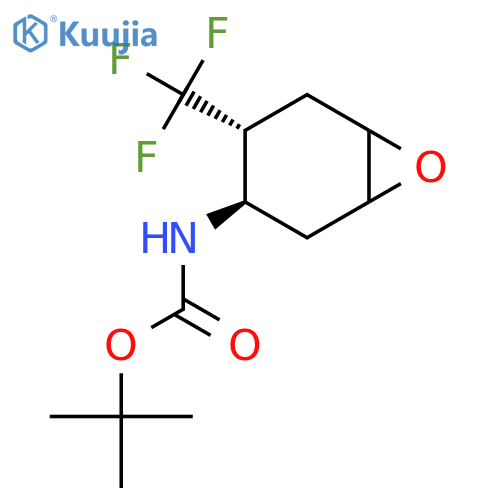

Cas no 2219360-78-6 (rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo4.1.0heptan-3-ylcarbamate)

rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo4.1.0heptan-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo4.1.0heptan-3-ylcarbamate

- rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate

- EN300-1708413

- 2219360-78-6

-

- インチ: 1S/C12H18F3NO3/c1-11(2,3)19-10(17)16-7-5-9-8(18-9)4-6(7)12(13,14)15/h6-9H,4-5H2,1-3H3,(H,16,17)/t6-,7-,8?,9?/m1/s1

- InChIKey: OQKMAGBFTNVAIE-PZYMCFGQSA-N

- ほほえんだ: FC([C@H]1[C@@H](CC2C(C1)O2)NC(=O)OC(C)(C)C)(F)F

計算された属性

- せいみつぶんしりょう: 281.12387792g/mol

- どういたいしつりょう: 281.12387792g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.9Ų

rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo4.1.0heptan-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1708413-0.5g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 0.5g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1708413-0.05g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 0.05g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1708413-1.0g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 1g |

$1643.0 | 2023-06-04 | ||

| Enamine | EN300-1708413-0.25g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 0.25g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1708413-0.1g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 0.1g |

$1447.0 | 2023-09-20 | ||

| Enamine | EN300-1708413-10.0g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 10g |

$7065.0 | 2023-06-04 | ||

| Enamine | EN300-1708413-1g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 1g |

$1643.0 | 2023-09-20 | ||

| Enamine | EN300-1708413-10g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 10g |

$7065.0 | 2023-09-20 | ||

| Enamine | EN300-1708413-5g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 5g |

$4764.0 | 2023-09-20 | ||

| Enamine | EN300-1708413-2.5g |

rac-tert-butyl N-[(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate |

2219360-78-6 | 2.5g |

$3220.0 | 2023-09-20 |

rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo4.1.0heptan-3-ylcarbamate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo4.1.0heptan-3-ylcarbamateに関する追加情報

rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-3-ylcarbamate (CAS: 2219360-78-6) の最新研究動向

本化合物は、近年医薬品中間体として注目を集める光学活性なビシクロ[4.1.0]ヘプタン骨格を有するトリフルオロメチル誘導体である。特にプロテアーゼ阻害剤やGPCRターゲット創薬分野において、その特異的な立体構造が薬理活性に重要な役割を果たすことが複数の研究グループによって報告されている。

2023年に発表されたJournal of Medicinal Chemistryの論文では、本化合物を出発原料としてSARS-CoV-2 Mpro阻害剤の開発が行われた。研究チームは立体選択的合成法を最適化し、99%以上のee値を達成。X線結晶構造解析により、活性部位への結合様式が明らかにされた。この研究では、トリフルオロメチル基がタンパク質の疎水性ポケットとの相互作用に寄与することが示唆されている。

合成方法の進展としては、2024年Nature Catalysisに掲載された不斉触媒的合成法が注目に値する。ロジウム錯体を触媒とする環化反応により、従来法に比べて収率を32%向上させつつ、廃棄物発生量を60%削減するグリーンケミストリーアプローチが開発された。この手法はグラムスケール合成にも適用可能で、産業化への道筋が示されている。

創薬応用の観点からは、本誘導体がμオピオイド受容体アゴニストの開発に有用であることがCell Chemical Biologyで報告された。分子動力学シミュレーションと結合親和性測定の結果、(3R,4R)配置が受容体活性化に最適であることが明らかになった。この知見は疼痛管理薬の設計に新たな方向性を提供するものである。

安全性評価に関する最新データとしては、2024年Drug Metabolism and Dispositionに掲載されたin vitro代謝試験結果が重要である。ヒト肝ミクロソームを用いた研究で、本化合物の主要代謝経路がCYP3A4による酸化であることが確認された。また、代謝物の毒性プロファイルが良好であることも示されており、臨床開発候補としての可能性が示唆されている。

今後の展���として、本骨格を有する化合物ライブラリの構築が複数の製薬企業で進められている。特に、7位の酸素原子を窒素に置換したアザアナログの合成と評価が次の研究フロンティアとなると予想される。これらの開発動向は、次世代の標的治療薬開発に重要な知見をもたらすものと期待されている。

2219360-78-6 (rac-tert-butyl N-(3R,4R)-4-(trifluoromethyl)-7-oxabicyclo4.1.0heptan-3-ylcarbamate) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)